3-Nitro-1H-pyrazole

Descripción general

Descripción

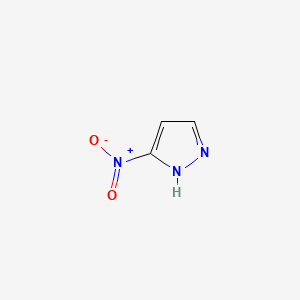

3-Nitro-1H-pyrazole is a type of pyrazole, which is a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Synthesis Analysis

The synthesis of 3-Nitro-1H-pyrazole involves a variety of methods. A novel synthesis of the title compound was achieved by direct amination using Vicarious Nucleophilic Substitution (VNS) methodology . Another method involves the reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in DMSO .Molecular Structure Analysis

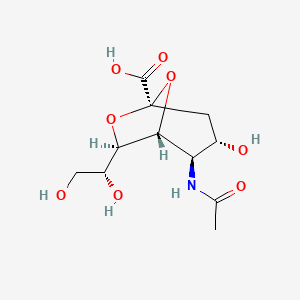

The molecular structure of 3-Nitro-1H-pyrazole is characterized by a formula of C3H3N3O2 and a molecular weight of 113.0748 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 3-Nitro-1H-pyrazole involve various processes. For instance, IR and Raman spectra and its vibrational mode are calculated by Firefly QC package, which is partially based on the GAMESS (US) source code .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-1H-pyrazole include a molecular weight of 113.07, a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial and Anticancer Agents

3-Nitro-1H-pyrazole: derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antimicrobial and anticancer activities . The nitro group in the pyrazole ring contributes to the compound’s reactivity, making it a valuable scaffold in drug design. For instance, certain derivatives have shown promise as antituberculosis agents , exploiting the compound’s ability to inhibit mycobacterial growth .

Agriculture: Herbicides and Pesticides

In the agricultural sector, 5-nitro-1H-pyrazole derivatives are utilized in the synthesis of herbicides and pesticides. Their herbicidal properties are particularly notable, providing an effective means of controlling weeds without harming crops. The nitro group enhances the herbicidal potency, making these compounds a crucial part of modern agricultural practices .

Material Science: Chemosensors

The pyrazole moiety, especially when functionalized with a nitro group, is used in the development of chemosensors . These sensors are capable of detecting various ions and molecules, with applications ranging from environmental monitoring to biological imaging5-Nitro-1H-pyrazole -based chemosensors have been reported for their high sensitivity and selectivity, particularly in the detection of transition metal ions .

Organic Synthesis: Synthetic Intermediates

3-Nitro-1H-pyrazole: serves as a versatile intermediate in organic synthesis. It is employed in the construction of more complex molecules, including various fused systems and bicyclic cores. The presence of the nitro group allows for strategic functionalization, enabling the synthesis of a wide array of structurally diverse compounds .

Coordination Chemistry: Ligands for Metal Complexes

In coordination chemistry, 5-nitro-1H-pyrazole derivatives act as bifunctional ligands for metal complexes. These complexes have applications in catalysis and materials science. The pyrazole ring can coordinate with metals, forming stable complexes that are useful in various catalytic processes .

Pharmaceutical Industry: Drug Discovery

The 3-Nitro-1H-pyrazole scaffold is present in several leading drugs, such as Celebrex and Viagra. Its analogues are used as building blocks in the design of pharmaceuticals, demonstrating the compound’s significance in drug discovery and development. The nitro group plays a crucial role in enhancing the biological activity of these drugs .

Safety And Hazards

Direcciones Futuras

Pyrazole-containing compounds, including 3-Nitro-1H-pyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propiedades

IUPAC Name |

5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRUFMBFIKGOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181168 | |

| Record name | 3-Nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1H-pyrazole | |

CAS RN |

26621-44-3 | |

| Record name | 3-Nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-Nitro-1H-pyrazole?

A1: While the provided research doesn't explicitly state the molecular formula and weight of 3-Nitro-1H-pyrazole, it does explore the crystal structure of a derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. This analysis revealed a monoclinic crystal system belonging to the P21/c space group [].

Q2: How can 3-Nitro-1H-pyrazole be synthesized?

A2: The provided research highlights a method for synthesizing 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles. This method employs a two-chamber system for the ex-situ generation of difluorodiazoethane, which then reacts with nitroolefins in the presence of an AcOH/O2 catalyst []. Additionally, N-aryl-C-nitroazoles, including derivatives of 3-Nitro-1H-pyrazole, can be synthesized through a copper-catalyzed coupling reaction. This reaction involves arylboronic acids and the corresponding C-nitro-NH-azole in methanol with sodium hydroxide [].

Q3: How does the structure of 3-Nitro-1H-pyrazole derivatives influence their activity as Receptor Interacting Protein 1 (RIP1) kinase inhibitors?

A3: Research on 1‐benzyl‐1H‐pyrazole derivatives as RIP1 kinase inhibitors demonstrated that structural modifications significantly impact their potency. For example, compound 4b, a specific derivative within the study, exhibited a Kd value of 0.078 μm against RIP1 kinase and an EC50 value of 0.160 μm in a cell necroptosis inhibitory assay []. This highlights the importance of structure-activity relationship (SAR) studies for optimizing the desired biological activity of these compounds.

Q4: Are there any known methods for synthesizing dinitro-substituted azoles related to 3-Nitro-1H-pyrazole?

A4: Research describes the synthesis of 4,5-dinitro-1H-pyrazoles through a multi-step process. This involves reacting 5-methyl-4-nitroisoxazole with hydrazine or its derivatives, followed by oxidation of the resulting 4-amino-5-nitro-1H-pyrazoles using hydrogen peroxide []. This methodology offers insight into preparing dinitro-substituted azoles structurally related to 3-Nitro-1H-pyrazole.

Q5: Has the molecular mechanism of N-nitropyrazole rearrangement been investigated?

A5: While the provided research mentions a study titled "On the question of the molecular mechanism of N-nitropyrazole rearrangement" [], it doesn't provide specific details about the findings. This suggests that further investigation into this area might be relevant for understanding the reactivity and potential transformations of 3-Nitro-1H-pyrazole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.